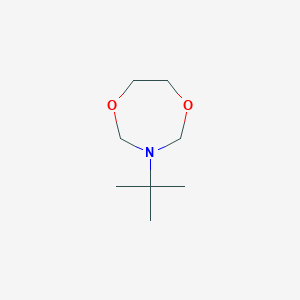
3-Tert-butyl-1,5,3-dioxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-1,5,3-dioxazepane is a heterocyclic compound containing both oxygen and nitrogen atoms within its seven-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1,5,3-dioxazepane can be achieved through several methods. One efficient synthetic procedure involves the transamination of this compound with arylamines. This reaction is typically carried out in the presence of catalytic amounts of samarium and cobalt compounds . Another method involves the reaction of 1,2-ethanediol with N,N-bis(methoxymethyl)aryl(hetaryl)amines under similar catalytic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes involving transition and rare earth metals suggests potential scalability for industrial applications. The use of catalysts such as samarium nitrate and cobalt chloride can enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-1,5,3-dioxazepane undergoes various chemical reactions, including transamination, oxidation, and substitution reactions.
Common Reagents and Conditions
Transamination: This reaction involves the use of primary arylamines and catalysts such as samarium nitrate and cobalt chloride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms within the dioxazepane ring, often facilitated by the presence of suitable nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, transamination with aniline can yield N-phenyl-1,5,3-dioxazepane .
Aplicaciones Científicas De Investigación
3-Tert-butyl-1,5,3-dioxazepane has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential analgesic, antipyretic, sedative, anticancer, and fungicidal properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific chemical and physical properties.
Catalysis: The compound can be used as a ligand or intermediate in catalytic processes, particularly those involving transition and rare earth metals.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-1,5,3-dioxazepane involves its interaction with various molecular targets and pathways. The coordination of the nitrogen atom to the central atom of a catalyst, such as samarium or cobalt, plays a significant role in its reactivity and selectivity in chemical reactions . This coordination can enhance the compound’s ability to undergo transamination and other reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1,3,5-dithiazinane: This compound undergoes similar transamination reactions with primary arylamines.
N-Alkyl(cycloalkyl, benzyl)-1,5,3-dioxazepanes: These compounds are synthesized by heating alkylamines with paraformaldehyde and 1,2-ethylene glycol in aromatic solvents.
Uniqueness
3-Tert-butyl-1,5,3-dioxazepane is unique due to its tert-butyl group, which can influence its chemical reactivity and stability. The presence of this bulky group can also affect the compound’s interactions with catalysts and other reagents, making it distinct from other dioxazepane derivatives.
Propiedades
Número CAS |
75872-61-6 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-tert-butyl-1,5,3-dioxazepane |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)9-6-10-4-5-11-7-9/h4-7H2,1-3H3 |
Clave InChI |
KBOFUDHFZARIQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1COCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



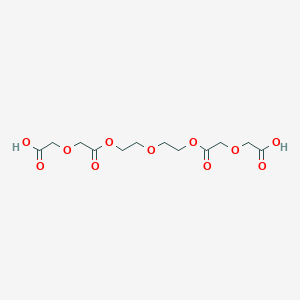
phosphane](/img/structure/B14432490.png)
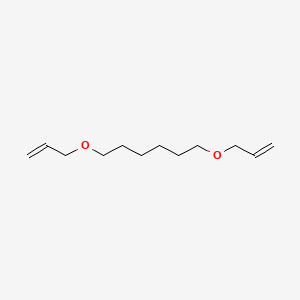
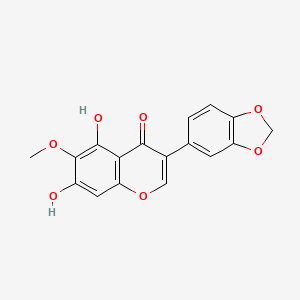
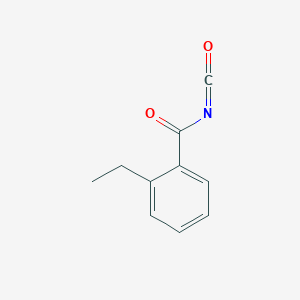
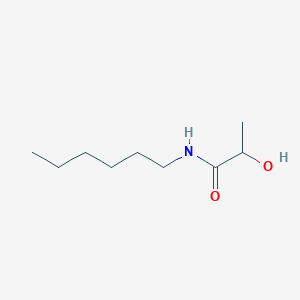
![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
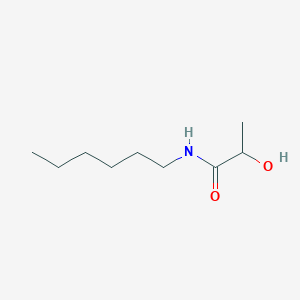

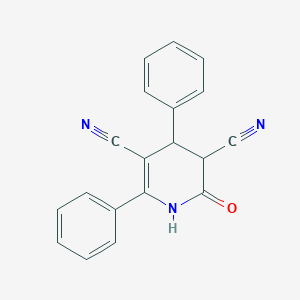

![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
